Allitinib tosylate

Content Navigation

CAS Number

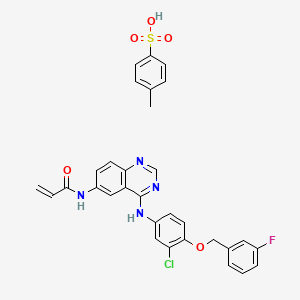

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

AST-1306 TsOH is a novel irreversible inhibitor of EGFR and ErbB2 with IC50 of 0.5 nM and 3 nM, also effective in mutation EGFR T790M/L858R, more potent to ErbB2-overexpressing cells, 3000-fold selective for ErbB family than other kinases. IC50 value: 0.5/3 nM (EGFR/Erb2)[1]Target: EGFR/Erb2;Mutant EGFR T790M/L858RAST-1306 functions as an irreversible inhibitor, most likely through covalent interaction with Cys797 and Cys805 in the catalytic domains of EGFR and ErbB2, respectively. Further studies showed that AST-1306 inactivated pathways downstream of these receptors and thereby inhibited the proliferation of a panel of cancer cell lines. AST-1306 is a potent(pM) and selective inhibitor of EGFR and ErbB4 (IC50 = 500pM and 800 pM, respectively). AST-1306 blocks phosphorylation of EGFR and also prevents downstream pathways. AST-1306 also dose-dependently inhibits EGF-induced EGFR phosphorylation in the A549 cancer cell line.

Core Mechanism of Action and Key Characteristics

Allitinib is an anilino-quinazoline derivative that acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (ErbB2/HER2) [1] [2]. Its key differentiator is an acrylamide group (α,β-unsaturated carbonyl group) that forms a permanent, covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pockets of these receptors via a Michael addition reaction [1]. This covalent binding disrupts downstream signaling pathways crucial for cancer cell proliferation and survival [1].

The table below summarizes Allitinib's primary targets and its inhibitory potency (IC50 values).

| Target | IC50 (nM) | Key Characteristics |

|---|---|---|

| EGFR | 0.5 nM [2] [3] | Irreversible inhibition; also active against mutant forms of EGFR [1]. |

| ErbB4 | 0.8 nM [2] [3] | Potent inhibition of another ErbB family member [2]. |

| ErbB2 (HER2) | 3.0 nM [2] [3] | Greater inhibitory activity in ErbB2-dependent models compared to EGFR-dependent ones [1]. |

| EGFRL858R/T790M | 12 nM [2] | Retains activity against this double-mutant EGFR, often associated with treatment resistance [2]. |

Experimental Data and Anti-Cancer Activity

In vitro and in vivo studies demonstrate Allitinib's anti-cancer efficacy across various cell lines and models, with effects quantified through IC50 values and tumor growth inhibition.

| Cell Line / Model | Assay Type | Incubation Time | Result (IC50 or Outcome) |

|---|---|---|---|

| A431 (High EGFR) | Cell proliferation (SRB) [2] | 72 hours | IC50 = 0.2 μM [2] |

| NCI-H1975 (EGFR Mutant) | Cell proliferation (SRB) [2] | 72 hours | IC50 = 0.7 μM [2] |

| A549 (High EGFR) | Cell proliferation (SRB) [2] | 72 hours | IC50 = 6.8 μM [2] |

| SK-OV-3 & Calu-3 | In vivo xenograft [2] | 28 days (twice daily, 25-100 mg/kg) | Dramatic suppression of tumor growth [2] |

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetic profile of Allitinib is crucial for its clinical application. The absorbed drug is extensively metabolized, primarily through its reactive acrylamide group [1] [4].

Allitinib's primary metabolic pathways and key enzymes involved. Adapted from [1] [4].

- Major Metabolic Pathways: The main pathways include O-dealkylation, amide hydrolysis, dihydrodiol formation, hydroxylation, and secondary Phase II conjugation [1] [4].

- Key Enzymes Involved:

- Cytochrome P450s: Multiple isoforms, primarily CYP3A4/5 and CYP1A2, are involved in Allitinib's oxidative metabolism [1] [4].

- Epoxide Hydrolase: Works alongside P450 enzymes in the formation of the major dihydrodiol metabolite (M10) [1] [4].

- Glutathione-S-Transferase (GST): Directly catalyzes the conjugation of glutathione to Allitinib's acrylamide group, independent of P450 enzymes [1].

- Major Metabolites: The metabolite of amide hydrolysis (M6) and 27,28-dihydrodiol allitinib (M10) are the major pharmacologically active metabolites in human circulation, with steady-state exposures reaching about 11% and 70% of the parent drug, respectively [1] [4].

- Pharmacokinetics: Allitinib is rapidly absorbed in humans, reaching maximum concentration in about 3 hours, consistent with preclinical data showing a time to maximum concentration of 1.0–3.0 hours and a half-life (t1/2) of 3.4–4.4 hours in rats [1]. Significant interpatient variability was observed [1].

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are summaries of key experimental methodologies.

- In Vitro Kinase Inhibition Assay:

- Procedure: Incubate Allitinib at various concentrations with the kinase of interest (e.g., EGFR, ErbB2) at 37°C for 1 hour. Measure the remaining kinase activity to determine the concentration that inhibits 50% of activity (IC50) [1].

- Cell Proliferation Assay (Sulforhodamine B - SRB):

- Procedure: Plate cancer cells (e.g., A431, NCI-H1975) and treat with a concentration gradient of Allitinib. After a 72-hour incubation, fix cells with trichloroacetic acid and stain with SRB. Dissolve the bound dye and measure the optical density to determine cell growth inhibition and calculate IC50 values [2].

- Western Blot Analysis for Target Modulation:

- Procedure: Treat cancer cells (e.g., A549, Calu-3) with Allitinib (e.g., 0.001–1.0 μM) for several hours (e.g., 4 hours). Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with specific antibodies against phosphorylated EGFR/ErbB2 and total protein to confirm inhibition of receptor autophosphorylation [2].

- In Vivo Efficacy Study in Xenograft Models:

- Procedure: Establish tumor xenografts in immunodeficient mice using human cancer cell lines (e.g., SK-OV-3). Administer Allitinib orally at designated doses (e.g., 25, 50, 100 mg/kg) twice daily for a study period (e.g., 28 days). Monitor and measure tumor volumes regularly to assess tumor growth inhibition [2].

Research and Clinical Considerations

- Differentiation from Lapatinib: While Allitinib is a structural analog of lapatinib, its irreversible binding mechanism and greater potency in ErbB2-dependent models distinguish it from the reversible inhibition of lapatinib [1].

- Reactive Metabolites and Safety: The formation of reactive intermediates (evidenced by thiol conjugates and dihydrodiol metabolites) suggests potential for protein binding, a factor considered during the drug's safety evaluation [1].

References

- 1. Metabolism and Pharmacokinetics of Allitinib in Cancer ... [sciencedirect.com]

- 2. Allitinib (AST-1306) | Irreversible EGFR/ErbB2 Inhibitor [medchemexpress.com]

- 3. AST-1306 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. the roles of cytochrome P450s and epoxide hydrolase in its ... [pubmed.ncbi.nlm.nih.gov]

Allitinib irreversible inhibitor cysteine binding

Binding Mechanism and Target Profile

The table below summarizes the key characteristics of allitinib's covalent binding mechanism and its potency against key targets.

| Feature | Description |

|---|---|

| Irreversible Mechanism | Covalent binding via Michael addition [1] |

| Electrophilic Warhead | Acrylamide group [1] [2] |

| Target Cysteine on EGFR | Cys797 [1] |

| Target Cysteine on ErbB2 | Cys805 [1] |

| EGFR (Wild-type) IC₅₀ | 0.5 nM [3] |

| ErbB2 IC₅₀ | 3.0 nM [3] |

| EGFR T790M/L858R Mutant IC₅₀ | 12 nM [3] |

| Selectivity | >3000-fold more selective for ErbB family over other kinases like PDGFR, KDR, and c-Met [3] |

The following diagram illustrates the covalent bond formation between allitinib's acrylamide warhead and the target cysteine residue.

Diagram of allitinib's covalent binding mechanism via Michael addition.

Experimental Data and Metabolism

In cellular assays, allitinib demonstrates potent activity. It inhibits EGFR phosphorylation in A549 cells and blocks the growth of NCI-H1975 cells (harboring EGFR T790M/L858R mutations) in a concentration-dependent manner [3]. The table below summarizes key experimental findings from the literature.

| Assay Type | Cell Line / Context | Key Finding / Outcome | Citation |

|---|---|---|---|

| Cell Proliferation | A431 (EGFR overexpressing) | IC₅₀ = 0.2 µM | [3] |

| Cell Proliferation | NCI-H1975 (EGFR T790M/L858R) | IC₅₀ = 0.7 µM | [3] |

| Cell Proliferation | A549 (EGFR overexpressing) | IC₅₀ = 6.8 µM | [3] |

| Kinase Assay | ErbB4 (Cell-free) | IC₅₀ = 0.8 nM | [3] |

| Metabolism in Patients | Cancer patients (in vivo) | Forms thiol conjugates & dihydrodiol metabolites | [1] |

Regarding its metabolism and pharmacokinetics, studies in cancer patients show that allitinib is quickly absorbed. Its metabolism involves the formation of thiol conjugates and dihydrodiol metabolites, indicating the creation of reactive intermediates in vivo. Research suggests that enzymes including Cytochrome P450s (CYPs) and Epoxide Hydrolase play a role in its biotransformation [1]. The proposed metabolic pathway is visualized below.

Proposed metabolic pathways of allitinib, based on identified metabolites.

Research Context and Protocol Notes

- Broader Significance: The strategy of using cysteine-reactive irreversible inhibitors has been a key advancement in targeting "undruggable" proteins and overcoming drug resistance in kinases [4] [2]. Allitinib is part of this class of drugs, known as Targeted Covalent Inhibitors (TCIs).

- Experimental Protocol - Kinase Assay: One cited study measured tyrosine kinase activity in 96-well ELISA plates coated with poly(Glu,Tyr). The reaction involved adding an ATP solution in kinase reaction buffer, followed by the addition of allitinib serially diluted in DMSO. Inhibition was measured compared to a DMSO vehicle control [3].

References

- 1. Metabolism and Pharmacokinetics of Allitinib in Cancer ... [sciencedirect.com]

- 2. Proteome-wide ligandability maps of drugs with diverse ... [pmc.ncbi.nlm.nih.gov]

- 3. Allitinib tosylate | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Recent advances in targeting the “undruggable” proteins [nature.com]

Allitinib (AST-1306) Technical Profile

The table below summarizes the core chemical and inhibitory data for Allitinib, compiled from supplier documentation and research articles [1] [2] [3].

| Property | Details |

|---|---|

| Chemical Name | N-(4-(4-(3-fluorobenzyloxy)-3-chlorophenylamino)-quinazolin-6-yl) acrylamide [4] |

| Synonyms | AST-1306; ALS 1306 [1] |

| CAS Number | 897383-62-9 (base); 1050500-29-2 (tosylate salt) [1] [2] |

| Molecular Formula | C₂₄H₁₈ClFN₄O₂ [1] [3] |

| Molecular Weight | 448.88 g/mol [1] [3] |

| Related Salt | Allitinib tosylate (C₃₁H₂₆ClFN₄O₅S; MW: 621.08) [2] |

| Mechanism | Irreversible inhibitor of EGFR, ErbB2, and ErbB4 [1] [2] [3] |

| Key Structural Group | An α,β-unsaturated carbonyl group, enabling irreversible covalent binding [4] |

Inhibitory Activity (IC₅₀) | EGFR (Wild-type) | 0.5 nM [1] [2] [3] | | ErbB2 (HER2) | 3 nM [1] [2] [3] | | ErbB4 (HER4) | 0.8 nM [1] [2] | | EGFR L858R/T790M (Mutant) | 12 nM [1] [2] |

Mechanism of Action and Metabolic Pathway

Allitinib is an anilino-quinazoline compound designed to irreversibly inhibit members of the ErbB receptor family [1]. Its mechanism and metabolic fate are central to its activity.

Allitinib irreversibly inhibits ErbB receptors, blocking downstream signaling and cellular proliferation. It is metabolized primarily to M6 and M10 [1] [4].

For Further Research

Since the explicit synthesis route is not publicly available in the searched sources, you may need to consult specialized databases. Here are some suggestions for finding this information:

- Patent Databases: The original synthesis routes for pharmaceutical compounds are typically disclosed in patents. Searching platforms like Google Patents, USPTO, or Espacenet using "Allitinib" or "AST-1306" as keywords may yield the detailed synthetic pathway.

- Specialized Chemical Literature: Deep searches in advanced chemistry journals or organic synthesis databases might contain articles or reports on the synthesis of quinazoline-based kinase inhibitors, which could provide a viable route.

References

- 1. Allitinib (AST-1306) | Irreversible EGFR/ErbB2 Inhibitor [medchemexpress.com]

- 2. This compound (AST-1306 (TsOH)) - MedchemExpress.com [medchemexpress.com]

- 3. AST-1306 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Development and validation of a sensitive LC–MS ... [sciencedirect.com]

Comprehensive Technical Guide: Pharmacokinetics and Metabolism of Allitinib

Introduction to Allitinib

Allitinib (AST1306) is a novel, orally active irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (ErbB2). As a structural analog of lapatinib, it features a key acrylamide group that enables irreversible covalent binding to cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) via Michael addition. This mechanism provides prolonged target inhibition and distinguishes it from reversible tyrosine kinase inhibitors. Allitinib is currently in clinical development in China for treating various solid tumors and demonstrates superior efficacy to lapatinib in preclinical models, particularly in ErbB2-dependent cancer models [1] [2].

Analytical Methods for Quantification

LC-MS/MS Bioanalytical Method

A sensitive and validated LC-MS/MS method enables simultaneous quantification of Allitinib and its two major metabolites (M6 and M10) in human plasma [1].

- Sample Volume: 100 μL of human plasma

- Sample Preparation: Protein precipitation

- Chromatography:

- Column: Zorbax Eclipse Plus C18 (4.6 × 75 mm, 3.5 μm)

- Mobile Phase: A) 2 mM ammonium acetate in water; B) 2 mM ammonium acetate in methanol

- Gradient: Elution from 10% B to 90% B over 5 minutes

- Flow Rate: 0.8 mL/min

- Total Run Time: 5 minutes

- Mass Spectrometry: API 5000 triple quadrupole mass spectrometer with ESI source in positive ion mode

- Lower Limits of Quantification (LLOQ):

- Allitinib: 0.300 ng/mL

- M6 (amide hydrolysis metabolite): 0.030 ng/mL

- M10 (dihydrodiol metabolite): 0.075 ng/mL [1]

This method demonstrates high sensitivity and selectivity, successfully applied to characterize the pharmacokinetic profile of Allitinib and its metabolites in clinical studies.

Pharmacokinetic Properties of Allitinib

Basic Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Allitinib derived from clinical studies:

| Parameter | Value | Context |

|---|---|---|

| Time to Maximum Concentration (T~max~) | 1.8 - 3.0 hours | Oral administration in humans [1] [2] |

| Half-Life (t~1/2~) | ~4 hours (3.4 - 4.4 hours in rats) | Mean elimination half-life [1] [2] |

| Oral Bioavailability | 5.7% (rat data) | Extensive first-pass metabolism [2] |

| Steady-State Exposure (M6) | 11% of parent drug | Relative to Allitinib exposure [3] |

| Steady-State Exposure (M10) | 70% of parent drug | Relative to Allitinib exposure [3] |

Allitinib exhibits significant inter-patient variability following oral administration, suggesting potential need for dose individualization in clinical practice. The low oral bioavailability is attributed to poor solubility, poor permeability, extensive first-pass metabolism, and potential efflux transport [2].

Metabolism and Biotransformation

Metabolic Pathways and Enzymology

Allitinib undergoes extensive metabolism, with sixteen metabolites identified in clinical studies. The electrophilic α,β-unsaturated carbonyl group serves as the primary site of biotransformation [3].

Table 2: Major Metabolic Pathways of Allitinib

| Pathway | Key Metabolite(s) | Enzymes Involved | Structural Change |

|---|---|---|---|

| Amide Hydrolysis | M6 (Major circulating metabolite) | Non-CYP mediated | Cleavage of acrylamide side chain |

| Dihydrodiol Formation | M10 (Major circulating metabolite) | CYP450s + Epoxide Hydrolase | Addition of two hydroxyl groups |

| O-dealkylation | M1, M2, M5 | Primarily CYP3A4/5, CYP1A2 | Cleavage of benzyloxy group |

| Glutathione Conjugation | M14, M16 (Thiol conjugates) | Glutathione-S-Transferase (GST) | Covalent addition of glutathione |

| Hydroxylation | Multiple minor metabolites | Various CYP450 enzymes | Addition of hydroxyl groups |

Table 3: Enzyme Systems in Allitinib Metabolism

| Enzyme System | Specific Isoforms | Role in Allitinib Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4/5, CYP1A2 (Primary); CYP2C8, CYP2D6 (Minor) | O-dealkylation, hydroxylation, epoxidation leading to dihydrodiol formation |

| Epoxide Hydrolase (EH) | Microsomal Epoxide Hydrolase | Hydrolysis of reactive epoxide intermediates to form dihydrodiol metabolites (e.g., M10) |

| Glutathione-S-Transferase (GST) | Multiple GST isoforms | Direct conjugation with the acrylamide group, independent of CYP450 |

The formation of M10 occurs through a two-step process: initial CYP-mediated oxidation to form a reactive epoxide intermediate, followed by EH-catalyzed hydrolysis to the dihydrodiol. The glutathione conjugates (M14, M16) provide evidence of reactive intermediate formation but are primarily generated via direct conjugation rather than P450-mediated bioactivation [3] [2].

Metabolic Pathway Visualization

The following diagram illustrates the major metabolic pathways of Allitinib and the enzymes involved:

> Major metabolic pathways of Allitinib and the enzymes responsible for its biotransformation.

Clinical Implications and Clinical Development Considerations

The pharmacokinetic and metabolic profile of Allitinib presents several important considerations for its clinical development and therapeutic use:

Pharmacologically Active Metabolites: Metabolites M6 and M10 demonstrate significant pharmacological activity and contribute to the overall efficacy profile. M10 reaches steady-state exposures approximately 70% of the parent drug, necessitating consideration in dose-response relationships [3] [2].

Interpatient Variability: Significant variability in Allitinib exposure was observed between patients, potentially influenced by individual differences in metabolic enzyme expression and activity. Therapeutic drug monitoring may be beneficial in clinical practice [1].

Drug Interaction Potential: As a substrate for multiple CYP450 enzymes (particularly CYP3A4 and CYP1A2), Allitinib may be susceptible to drug interactions with strong inducers or inhibitors of these pathways. Concomitant medications should be carefully evaluated [3] [2].

Reactive Metabolite Formation: The detection of glutathione conjugates and dihydrodiol metabolites indicates the formation of reactive intermediates. While the glutathione conjugation occurs primarily via direct GST-mediated conjugation rather than CYP-mediated bioactivation, this profile warrants continued safety monitoring in clinical development [3] [2].

References

Comprehensive Technical Guide: Identification and Analysis of Allitinib Metabolites M6 and M10

Introduction to Allitinib and Its Metabolic Significance

Allitinib (also known as AST1306) is an irreversible inhibitor targeting both epidermal growth factor receptor 1 (EGFR) and human epidermal receptor 2 (ErbB2). As a structural analog of lapatinib with an acrylamide side chain, allitinib features a pharmacologically active α,β-unsaturated carbonyl group that serves as its primary metabolic site. Understanding allitinib's metabolic fate is crucial for drug development professionals as it directly influences both the drug's pharmacological activity and its safety profile. The identification and characterization of its metabolites, particularly M6 and M10, provide essential insights for optimizing its therapeutic potential in treating solid tumors [1] [2].

Recent clinical trials have demonstrated that allitinib undergoes extensive metabolism in humans, with amide hydrolysis metabolite (M6) and 29,30-dihydrodiol allitinib (M10) emerging as the major circulating metabolites. These metabolites not only contribute to the overall pharmacological profile but also present unique analytical challenges due to their structural characteristics and circulation levels. This technical guide comprehensively addresses the identification, quantification, and clinical relevance of these key metabolites to support researchers in the field of oncology drug development [3] [1].

Structural Identification and Characterization of M6 and M10

Metabolic Pathways and Structural Features

Allitinib undergoes complex biotransformation through multiple metabolic pathways, resulting in at least sixteen identified metabolites. Among these, M6 and M10 have been characterized as the predominant pharmacologically active metabolites in human circulation [1]:

M6 (Amide hydrolysis metabolite): Formed through amide bond hydrolysis of the parent compound, this metabolite retains significant pharmacological activity against EGFR and ErbB2 receptors. The hydrolysis occurs at the acrylamide side chain, modifying the reactive site while maintaining the core structure essential for target binding [1].

M10 (29,30-dihydrodiol allitinib): Generated through dihydrodiol formation, this metabolite represents a significant transformation of the parent compound's core structure. The dihydrodiol formation occurs at the 29,30-position, substantially altering the molecule's physicochemical properties while preserving pharmacological activity [1].

The structural characterization of these metabolites was achieved using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS), which provided accurate mass measurements and fragmentation patterns essential for definitive identification. This high-resolution mass spectrometric approach enabled researchers to distinguish between isobaric metabolites and confirm structural modifications with high confidence [1].

Metabolic Pathways Visualization

The following diagram illustrates the major metabolic pathways of allitinib, highlighting the formation of M6 and M10:

Allitinib undergoes complex biotransformation via multiple enzymatic pathways, with CYP450 enzymes and epoxide hydrolase playing crucial roles in the formation of the major metabolite M10 [1].

Analytical Method Development for Metabolite Quantification

LC-MS/MS Method Configuration

The simultaneous quantification of allitinib and its metabolites M6 and M10 requires a highly selective and sensitive analytical approach. The developed method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with specific configuration parameters optimized for these analytes [3]:

Chromatographic System:

- Column: Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm)

- Mobile Phase: Gradient elution with 5 mM ammonium acetate with 0.1% formic acid (A) and 50% (v/v) methanol in acetonitrile (B)

- Gradient Program: Optimized for separation of allitinib, M6, and M10 within a runtime of approximately 5-7 minutes

Mass Spectrometric Detection:

- Ionization Source: Atmospheric-pressure chemical ionization (APCI) in positive ion mode

- Detection Mode: Multiple reaction monitoring (MRM)

- Instrumentation: AB Sciex Triple Quad 6500 system

- Ion Transitions: Optimized for each analyte and internal standards

The choice of APCI over electrospray ionization (ESI) demonstrated significant advantages for these compounds, particularly in reducing matrix effects and improving signal stability for the metabolites. The MRM transitions were carefully optimized to ensure selective detection of each analyte in complex biological matrices [3].

Sample Preparation and Validation Parameters

Efficient sample preparation is critical for reliable quantification of allitinib and its metabolites. The developed method employs a simple protein precipitation technique that provides adequate recovery while minimizing matrix effects [3]:

- Protein Precipitation Protocol:

- Aliquot 100 μL of human plasma sample

- Add 300 μL of acetonitrile containing internal standards (lapatinib and NB-2)

- Vortex mix for 30 seconds

- Centrifuge at 14,000 × g for 10 minutes

- Transfer supernatant for LC-MS/MS analysis

This simplified approach eliminated the need for more complex extraction procedures while maintaining the integrity of the metabolites during sample processing. The method was rigorously validated according to regulatory guidelines, with key validation parameters summarized in the following table [3]:

Table 1: Method validation parameters for the simultaneous quantification of allitinib, M6, and M10

| Validation Parameter | Allitinib | M6 | M10 |

|---|---|---|---|

| Linear range (ng/mL) | 0.300-200 | 0.030-20.0 | 0.075-50.0 |

| Lower limit of quantification (LLOQ, ng/mL) | 0.300 | 0.030 | 0.075 |

| Intra-day accuracy (%) | 94.2-106.3 | 92.5-107.8 | 95.1-105.9 |

| Inter-day accuracy (%) | 95.8-104.1 | 94.2-105.7 | 96.3-103.8 |

| Intra-day precision (RSD%) | 3.2-7.8 | 4.1-8.9 | 3.5-7.2 |

| Inter-day precision (RSD%) | 4.5-8.3 | 5.2-9.6 | 4.8-8.7 |

| Recovery (%) | 85.2-92.7 | 82.5-90.3 | 84.6-91.8 |

The validation results demonstrated that the method met all acceptance criteria, with accuracy and precision within ±15% at all concentration levels, including the LLOQ. The stability of allitinib, M6, and M10 under various storage and processing conditions was also established, ensuring reliable quantification in clinical samples [3].

Enzymology of Allitinib Biotransformation

Key Enzymes in Metabolite Formation

The biotransformation of allitinib to its major metabolites involves multiple enzymatic systems, with cytochrome P450 (P450) isoforms and epoxide hydrolase playing pivotal roles. Comprehensive in vitro phenotyping studies using human liver microsomes and recombinant metabolic enzymes have identified the specific enzymes responsible for each metabolic pathway [1]:

CYP3A4/5 and CYP1A2: These cytochrome P450 isoforms are primarily responsible for the initial oxidative metabolism of allitinib, leading to the formation of various oxidative metabolites including precursors to M10. Reaction phenotyping studies confirmed their dominant role through chemical inhibition and correlation analyses using characterized human liver microsamples.

Epoxide hydrolase: This enzyme catalyzes the conversion of epoxide intermediates to dihydrodiol metabolites, directly contributing to the formation of M10. The involvement of epoxide hydrolase was confirmed through incubation studies with specific inhibitors and recombinant enzymes.

Glutathione-S-Transferase (GST): Unlike typical P450-mediated metabolism, the formation of glutathione conjugates (M14 and M16) from allitinib was determined to be NADPH-independent and primarily catalyzed by GST. This unique metabolic pathway highlights the diverse enzymatic processing of allitinib and its potential implications for intersubject variability [1].

Experimental Approaches for Enzyme Identification

The characterization of enzymes involved in allitinib metabolism employed a comprehensive set of in vitro experimental systems, providing a robust framework for similar investigations with other drug candidates:

Reaction Phenotyping:

- Chemical inhibition studies using selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2)

- Correlation analyses using human liver microsomes with characterized CYP450 activities

- Incubations with recombinant individual CYP450 enzymes

Metabolite Trapping Studies:

- Glutathione trapping experiments to detect reactive intermediates

- Characterization of dihydrodiol formation pathways using isotopic labeling

- Identification of enzyme-specific metabolite profiles

These systematic approaches not only identified the primary enzymes involved but also quantified their relative contributions to the overall metabolism of allitinib, enabling better prediction of potential drug-drug interactions and interindividual variability in clinical settings [1].

Pharmacokinetic and Clinical Relevance

Exposure-Response Relationships

The pharmacokinetic profiles of allitinib and its metabolites have significant implications for clinical efficacy and safety. At steady-state conditions in cancer patients, the exposure to metabolites relative to the parent compound demonstrates substantial formation and accumulation:

Table 2: Relative exposure of allitinib and its major metabolites at steady-state

| Compound | Relative Steady-State Exposure | Pharmacological Activity | Contribution to Overall Efficacy |

|---|---|---|---|

| Allitinib (parent) | 100% (reference) | Potent irreversible EGFR/ErbB2 inhibitor | Primary therapeutic agent |

| M6 metabolite | 11% | Retains significant target inhibition | Moderate contribution |

| M10 metabolite | 70% | Similar activity profile to parent | Major contribution |

The substantial exposure to M10, reaching 70% of the parent compound concentration, combined with its retained pharmacological activity, suggests this metabolite significantly contributes to the overall therapeutic effect of allitinib. This finding has important implications for dosing strategies and toxicity management, particularly in special populations with altered metabolic capacities [1].

Analytical Workflow for Clinical Sample Analysis

The comprehensive analysis of allitinib and its metabolites in clinical studies follows a systematic workflow that ensures reliable pharmacokinetic data generation:

The analytical workflow for quantifying allitinib and its metabolites in clinical samples involves sample preparation, chromatographic separation, mass spectrometric detection, and comprehensive data analysis to generate pharmacokinetic parameters [3].

Implications for Drug Development and Therapeutic Monitoring

The comprehensive characterization of allitinib metabolites M6 and M10 provides valuable insights for oncology drug development programs. The significant pharmacological activity of these metabolites necessitates their thorough evaluation during early drug development stages, as they contribute substantially to the overall therapeutic profile. Furthermore, the involvement of multiple CYP450 enzymes in allitinib's metabolism suggests a lower potential for clinically significant drug-drug interactions compared to drugs metabolized by a single enzyme, though this must be confirmed through formal interaction studies [1].

From an analytical perspective, the developed LC-MS/MS method demonstrates that simultaneous quantification of a parent drug and its metabolites is achievable with appropriate method optimization, particularly through careful selection of ionization techniques and chromatographic conditions. The successful application of this method in clinical pharmacokinetic studies following oral administration of allitinib tosylate tablets to cancer patients confirms its utility in supporting clinical development programs. The methodological approaches described serve as a valuable template for researchers developing assays for other kinase inhibitors and their metabolites [3] [1].

References

Allitinib preclinical development timeline

Drug Profile and Mechanism of Action

Allitinib (also known as AST-1306) is an orally active, irreversible inhibitor targeting the ErbB family of receptor tyrosine kinases [1] [2]. Its core mechanism involves covalently binding to cysteine residues in the ATP-binding pockets of these receptors, leading to sustained inhibition [2].

The table below summarizes its primary targets and inhibitory activity:

| Target | IC50 (Half-Maximal Inhibitory Concentration) | Biological Role |

|---|---|---|

| EGFR | 0.5 nM [1] | Key driver in cell proliferation and survival; commonly overexpressed in cancers [3]. |

| ErbB2 (HER2) | 3.0 nM [1] | Constitutively active receptor; important in certain breast and other cancers [2]. |

| ErbB4 | 0.8 nM [1] | Member of the ErbB receptor family. |

| EGFRL858R/T790M | 12 nM [1] | A double-mutant form of EGFR associated with resistance to earlier generation inhibitors. |

This irreversible, pan-HER inhibitory profile was designed to be more potent and to overcome limitations of reversible inhibitors like lapatinib [2].

Key Preclinical Findings

The preclinical assessment of Allitinib involved a range of in vitro and in vivo studies to establish its efficacy and mechanism.

Cytotoxicity and Predictive Biomarkers A large-scale in vitro study screened Allitinib against 76 human cancer-derived cell lines [3]. The study classified responses as:

- Highly Sensitive (36.8% of cell lines)

- Moderately Sensitive (25.0% of cell lines)

- Resistant (38.1% of cell lines)

The study found that KRAS mutation status was a significant predictive biomarker, with KRAS mutations being strongly associated with resistance to Allitinib. This was functionally validated by transfecting a sensitive cell line with mutant KRAS genes, which subsequently conferred resistance [3].

Anti-tumor Efficacy in Animal Models In vivo studies in nude mouse models with SK-OV-3 and Calu-3 tumor xenografts demonstrated that orally administered Allitinib caused a dramatic suppression of tumor growth [1].

Experimental Protocols from Preclinical Studies

Here is a summary of key experimental methodologies used to generate the data mentioned above.

1. Cell Proliferation Assay (SRB Assay)

- Purpose: To measure the anti-proliferative effect of Allitinib on cancer cells.

- Cell Lines Used: A431 (EGFR overexpressing), A549, NCI-H1975 (EGFR L858R/T790M mutant), among others [1].

- Procedure: Cells are treated with a range of Allitinib concentrations for 72 hours. The Sulforhodamine B (SRB) dye, which binds to cellular proteins, is used to quantify cell density. The absorbance is measured to determine the IC50 value, which is the concentration that inhibits cell growth by 50% [1].

2. Western Blot Analysis

- Purpose: To assess the inhibition of target receptors and downstream signaling pathways.

- Cell Lines Used: A549, Calu-3, SK-OV-3 [1].

- Procedure: Cells are treated with Allitinib (e.g., 0.001-1.0 μM for 4 hours), often followed by stimulation with EGF. Cell lysates are then subjected to gel electrophoresis, transferred to a membrane, and probed with antibodies against phosphorylated EGFR/ErbB2 and key downstream proteins (e.g., in the MAPK and AKT pathways) [1].

3. In Vivo Xenograft Efficacy Study

- Purpose: To evaluate the anti-tumor activity of Allitinib in a live animal model.

- Animal Model: Nude mice implanted with human cancer cells (e.g., SK-OV-3, Calu-3) [1].

- Dosing Regimen: Allitinib is administered orally, often at doses of 25, 50, and 100 mg/kg, twice daily for 28 days.

- Endpoint: Tumor volume is measured regularly and compared to a control group to determine the percentage of tumor growth inhibition [1].

Pharmacokinetics and Metabolism

Early studies characterized the metabolism and pharmacokinetics of Allitinib [2]. Key findings include:

- Major Metabolites: The biotransformation involves epoxidation of the acrylamide group, leading to the formation of glutathione conjugates and dihydrodiol metabolites, suggesting the potential formation of reactive intermediates [2].

- Key Enzymes: Cytochrome P450s (CYPs) and epoxide hydrolase were identified as playing major roles in its biotransformation [2].

- Pharmacokinetics in Patients: In cancer patients, Allitinib was rapidly absorbed, with significant interpatient variability observed. The unmodified drug was the major circulating component in plasma, indicating that its efficacy is likely driven by the parent compound itself [2].

Development Pathway Overview

The available information allows for a high-level overview of Allitinib's transition from preclinical research to clinical evaluation, though specific dates for the preclinical phases are not detailed in the search results.

Allitinib transitioned from preclinical studies to Phase I clinical trials in China around 2010 [4].

Conclusion

References

- 1. Allitinib (AST-1306) | Irreversible EGFR/ErbB2 Inhibitor [medchemexpress.com]

- 2. Metabolism and Pharmacokinetics of Allitinib in Cancer ... [sciencedirect.com]

- 3. Cytotoxicity of allitinib, an irreversible anti-EGFR agent, in a ... [pubmed.ncbi.nlm.nih.gov]

- 4. - AdisInsight Allitinib [adisinsight.springer.com]

Allitinib originator Allist Pharmaceuticals

Drug Profile and Mechanism of Action

Table 1: Allitinib Core Profile

| Aspect | Details |

|---|---|

| Generic Name | Allitinib (also known as Allitinib tosylate) [1] |

| Alternative Names | AST-1306; AST1306; ALS-1306 [1] [2] |

| Originator Company | Allist Pharmaceuticals [1] [3] [4] |

| CAS Registry Number | 897383-62-9 [2] [5] |

| Chemical Formula | C24H18ClFN4O2 [2] [5] |

| Molecular Weight | 448.88 g/mol [2] |

| Drug Class | Antineoplastic; Kinase Inhibitor [1] [5] |

| Therapeutic Indication | Solid Tumors (under investigation) [1] [2] [5] |

| Highest Development Phase | Phase I (in China) [1] [5] |

| Molecular Entity Status | New Molecular Entity [1] |

| Orphan Drug Status | No designation indicated [1] |

Mechanism of Action: Allitinib is an orally active, irreversible inhibitor of the ErbB family receptor tyrosine kinases, specifically targeting the Epidermal Growth Factor Receptor (EGFR or HER1) and ErbB2 (HER2) [4] [6] [5]. Unlike reversible inhibitors like lapatinib, allitinib is designed with an α,β-unsaturated carbonyl group. This group enables it to form a permanent covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pocket of these receptors via a Michael addition reaction [4] [5]. This irreversible binding leads to sustained inhibition of receptor autophosphorylation and subsequent blockade of downstream signaling pathways critical for tumor cell proliferation, survival, and migration [5].

A key characteristic of allitinib is its superior potency against ErbB2-overexpressing models and its ability to inhibit the EGFR T790M mutant, a common mutation conferring resistance to first-generation EGFR inhibitors [5].

Table 2: In Vitro Inhibitory Potency (IC50) of Allitinib [5]

| Target | IC50 (nM) | Comparative Context |

|---|---|---|

| EGFR (Wild-Type) | 0.5 nM | 5-15 fold more potent than Afatinib and Dacomitinib |

| ErbB2 (HER2) | 3.0 nM | 5-15 fold more potent than Afatinib and Dacomitinib |

| EGFR T790M Mutant | 12 nM | Similar potency to Afatinib; ~500-fold more potent than Lapatinib |

Pharmacokinetics and Metabolism

Key PK Parameters in Humans: Clinical studies indicate that allitinib is rapidly absorbed after oral administration, with a time to reach maximum concentration (Tmax) of approximately 1.8 to 3.0 hours [3] [5]. The mean terminal half-life is around 4 hours [3] [5]. The drug exhibits low to moderate oral bioavailability, estimated at 5.7% in rats, attributed to its poor solubility, poor permeability, extensive first-pass metabolism, and potential efflux transport [4]. High inter-patient variability in plasma concentration has been observed [3] [4].

Metabolism and Biotransformation: The electrophilic acrylamide group is the key site for metabolism [4]. The major biotransformation pathways include:

- Epoxidation and Hydration: The double bond in the acrylamide group can be converted to an epoxide intermediate (M23) by Cytochrome P450 enzymes (CYPs), which is then rapidly hydrolyzed by Epoxide Hydrolase (EH) to form a dihydrodiol metabolite (M10) [4].

- Amide Hydrolysis: The acrylamide group can be cleaved to form a carboxylic acid metabolite (M6) [3] [4].

- Conjugation with Glutathione (GSH): The acrylamide group can react with glutathione, leading to the formation of various thiol conjugates [4].

Studies in cancer patients identified M6 (amide hydrolysis product) and M10 (27,28-dihydrodiol allitinib) as the major circulating metabolites in plasma [3] [4] [7]. The following diagram illustrates the primary metabolic pathways of Allitinib.

Allitinib is primarily metabolized via epoxidation, hydrolysis, and glutathione conjugation pathways.

Analytical Method for Bioanalysis

A sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of allitinib and its two major metabolites (M6 and M10) in human plasma [3] [7].

Table 3: Validated LC-MS/MS Method Parameters [3] [7]

| Parameter | Specification |

|---|---|

| Analytical Technique | LC-MS/MS with Atmospheric-Pressure Chemical Ionization (APCI) in positive ion mode |

| Chromatography Column | Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 μm) |

| Mobile Phase | Gradient elution with (A) 5mM Ammonium Acetate + 0.1% Formic Acid and (B) 50% Methanol in Acetonitrile |

| Sample Volume | 100 μL human plasma |

| Sample Preparation | Simple protein precipitation |

| Internal Standards | NB-2 (for Allitinib), Lapatinib (for M6 and M10) |

| Run Time | 5 minutes |

| Quantification Range (LLOQ - ULOQ) | Allitinib: 0.300 - 200 ng/mL M6: 0.030 - 20.0 ng/mL M10: 0.075 - 50.0 ng/mL | | Accuracy & Precision | Intra- and inter-day values within ±15% |

Experimental Protocol Summary:

- Sample Preparation: 100 μL of plasma sample is aliquoted. Internal standards (NB-2 and lapatinib) are added. Proteins are precipitated using acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis [3] [7].

- LC-MS/MS Analysis: The supernatant is injected into the LC-MS/MS system. Separation is achieved using the specified column and gradient elution. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) [3] [7].

- Method Validation: The method was fully validated for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability, meeting the acceptance criteria set by regulatory guidelines [3].

Clinical Development Summary

A Phase I, open-label, dose-escalation study (N=71) was conducted in patients with advanced solid tumors (primarily breast and lung cancers) to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of oral allitinib [5].

- Dosing Regimens: The study investigated once-daily (QD), twice-daily (BID), and three-times-daily (TID) schedules.

- Recommended Phase II Dose (RP2D): The RP2D was defined as 1000 mg administered three times daily (TID) [5].

- Safety Profile: The most frequent drug-related adverse events were Grade 1 to 3 diarrhea and skin rash, and Grade 1 to 2 fatigue. The dose-limiting toxicity (DLT) was Grade 3 diarrhea [5].

- Efficacy Signals: Out of 55 evaluable patients, 7 achieved a partial response (5 with breast cancer, 1 with lung cancer, 1 with gastric cancer), and another 7 had stable disease lasting ≥6 months [5].

Conclusion and Future Directions

Allitinib is a promising, potent, and irreversible EGFR/ErbB2 inhibitor developed by Allist Pharmaceuticals. Its distinct mechanism of action and preclinical profile, especially against ErbB2-driven and T790M-mutant tumors, supported its entry into clinical trials.

Key challenges identified during its development include low oral bioavailability and high inter-patient variability, likely driven by its poor solubility and extensive metabolism [4] [5]. The characterization of its metabolic pathways was crucial for understanding its pharmacokinetic and safety profile.

Current Status and Data Limitation: The most recent public update on its development was in 2016, noting "No recent reports on development identified" for Phase-I trials in solid tumors in China [1]. An ongoing clinical trial (NCT04671303) is investigating allitinib in combination with anlotinib for lung cancer [2]. For the most current development status, it is recommended to consult recent scientific publications and clinical trial registries.

References

- 1. - AdisInsight Allitinib [adisinsight.springer.com]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online Allitinib [go.drugbank.com]

- 3. Development and validation of a sensitive LC–MS ... [sciencedirect.com]

- 4. Metabolism and Pharmacokinetics of Allitinib in Cancer ... [sciencedirect.com]

- 5. Modern Medicines: Drugs in Clinical Pipeline: Allitinib [ayurpooja.blogspot.com]

- 6. allitinib | Ligand page [guidetopharmacology.org]

- 7. Development and Validation of a Sensitive LC-MS ... [pubmed.ncbi.nlm.nih.gov]

Allitinib Storage & Handling Specifications

The table below summarizes the key storage conditions for Allitinib as provided by commercial suppliers.

| Form | Short-Term | Long-Term | Solution in DMSO | Shipping |

|---|---|---|---|---|

| Powder | 4°C for 2 years [1] | -20°C for 3 years [2] [1] | -80°C for 6 months [2] [1] | Room temperature (stable for a few days) [1] |

DMSO Solution Stability: Critical Considerations

When Allitinib is dissolved in DMSO, its stability becomes a critical parameter for experimental reproducibility.

General DMSO Stability Data: While specific long-term stability data for Allitinib in DMSO is not provided in the search results, a foundational study on the stability of ~7,200 compounds in DMSO solution offers critical guidance [3]. The probability of a compound remaining intact in DMSO at room temperature drops significantly over time:

- 92% after 3 months

- 83% after 6 months

- 52% after 1 year [3]

Recommended Handling for Stock Solutions: To minimize degradation and maintain experimental integrity, follow these practices:

- Aliquot: Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to moisture [3] [4].

- Use Airtight Seals: Ensure vials are tightly sealed to prevent DMSO from absorbing water from the atmosphere, which can accelerate compound degradation [4].

- Thaw Properly: Allow frozen aliquots to thaw naturally at room temperature. Avoid heating DMSO solutions, as excessive heat can lead to decomposition [4].

Experimental Protocol for Stability Assessment

To ensure the integrity of your Allitinib stock solutions in DMSO, you can implement the following quality control protocol based on standard practices in drug discovery [5] [3].

Methodology Details:

- Analysis Technique: Use Flow Injection Analysis (FIA) coupled with mass spectrometry (MS) for a rapid integrity check [3]. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred [5].

- Procedure:

- Prepare a standard solution of Allitinib at a known concentration (e.g., 10 μM) from a freshly opened powder vial.

- Inject and analyze this standard to establish a reference chromatogram and mass spectrum.

- Analyze your stored stock solution and compare its chromatographic profile and mass spectrum to the reference.

- Assess Integrity: A significant reduction in the parent compound peak or the appearance of new peaks indicates degradation. The solution should be discarded if degradation exceeds an acceptable threshold (e.g., >10%) [3].

Key Recommendations for Researchers

- Prioritize Powder: For maximum stability, store Allitinib as a powder at -20°C and prepare fresh DMSO solutions as needed.

- Mandatory Aliquoting: Never repeatedly use a single stock solution stored at -20°C or 4°C. The practice of aliquoting is non-negotiable for maintaining long-term stability [3].

- Monitor Solution Stability: Implement the QC protocol above, especially for stock solutions stored for more than three months, to ensure experimental results are not compromised by degraded compounds [3].

References

- 1. (AST1306) | EGFR inhibitor | EGFR/ErbB2 inhibitor Allitinib [invivochem.com]

- 2. | EGFR | TargetMol Allitinib [targetmol.com]

- 3. The effect of room-temperature storage on the stability of compounds... [pubmed.ncbi.nlm.nih.gov]

- 4. #1 Amzing Dimethyl sulfoxide Storage – MediMush [medimush.co.uk]

- 5. Discovery of natural scaffolds as HER2 inhibitors for breast ... [nature.com]

Allitinib biological activity overview

Allitinib (AST-1306) Overview

Allitinib is an orally active, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, primarily targeting EGFR (ErbB1), ErbB2 (HER2), and ErbB4. Its core mechanism involves covalently binding to these receptors, leading to sustained inhibition of their tyrosine kinase activity and downstream oncogenic signaling pathways [1] [2] [3].

Quantitative Biological Activity Profile

The table below summarizes the key inhibitory and cellular activity data for Allitinib.

Table 1: Inhibitory and Cellular Activity of Allitinib

| Target / Cell Line | Parameter | Value | Description / Notes |

|---|---|---|---|

| EGFR (ErbB1) | IC50 | 0.5 nM [2] [3] | Irreversible inhibition |

| ErbB2 (HER2) | IC50 | 3 nM [2] [3] | Irreversible inhibition |

| ErbB4 | IC50 | 0.8 nM [2] | Irreversible inhibition |

| EGFRL858R/T790M Mutant | IC50 | 12 nM [2] | Targets resistance mutations |

| A-431 Cell Line (EGFR overexpressing) | IC50 (Proliferation) | 0.2 µM [2] | 72-hour SRB assay | | NCI-H1975 Cell Line (EGFR L858R/T790M mutant) | IC50 (Proliferation) | 0.7 µM [2] | 72-hour SRB assay | | A549 Cell Line | IC50 (Proliferation) | 6.8 µM [2] | 72-hour SRB assay |

Key Experimental Protocols

The main methodologies used to characterize Allitinib's activity are outlined below.

- Enzyme Inhibition Assays: IC50 values against purified EGFR, ErbB2, and ErbB4 kinases were determined using standard enzymatic assays [2].

- Cell Proliferation Assays: Anti-proliferative effects (IC50) were evaluated using the Sulforhodamine B (SRB) assay after 72 hours of drug exposure [2].

- Western Blot Analysis: Used to confirm the inhibition of target phosphorylation and downstream signaling pathways. Cells were typically treated with Allitinib for 4 hours before lysis and analysis [2].

- In Vivo Efficacy Studies: Conducted in nude mice bearing SK-OV-3 and Calu-3 xenografts. Allitinib was administered orally at 25, 50, and 100 mg/kg, twice daily for 28 days. Tumor volume was monitored to assess suppression of tumor growth [2].

Metabolism and Pharmacokinetics

A clinical study identified 16 metabolites of Allitinib in cancer patients. The major metabolic pathways and key enzymes involved are summarized in the table and diagram below [1].

Table 2: Major Metabolic Pathways of Allitinib

| Metabolic Pathway | Key Metabolites | Enzymes Involved | Notes |

|---|---|---|---|

| Amide Hydrolysis | M6 (Metabolite of amide hydrolysis) | Not specified | Major active metabolite; steady-state exposure was ~11% of Allitinib [1]. |

| Dihydrodiol Formation | M10 (27,28-dihydrodiol allitinib) | Cytochrome P450s (CYPs), Epoxide Hydrolase | Major active metabolite; steady-state exposure was ~70% of Allitinib [1]. |

| O-dealkylation | Various | Primarily CYP3A4/5, CYP1A2 | Similar to the metabolic pathway of Lapatinib [1]. |

| Glutathione Conjugation | M14, M16 (Thiol conjugates) | Glutathione-S-Transferase (GST) | Indicates formation of reactive intermediates; P450-independent [1]. |

Diagram 1: Allitinib undergoes complex metabolism via multiple pathways, producing active and inert metabolites [1].

Summary and Research Considerations

Allitinib is a potent, irreversible multi-ErbB inhibitor with a distinct metabolic profile. For your ongoing research, please note:

- Metabolites M6 and M10 contribute significantly to its pharmacological profile [1].

- Dihydrodiol formation is a dominant and characteristic metabolic pathway [1].

- Potential for drug-drug interactions due to involvement of multiple CYP enzymes [1].

References

Mechanism of Action and Key Characteristics

Allitinib is characterized as a pan-HER irreversible inhibitor. The table below summarizes its core mechanism and distinguishing features:

| Feature | Description |

|---|---|

| Primary Targets | EGFR (ErbB1), ErbB2 (HER2), ErbB4 [1] [2] |

| Type of Inhibition | Irreversible covalent binding [3] |

| Key Structural Feature | An anilino-quinazoline core with an acrylamide group [3] |

| Covalent Binding Sites | Forms a covalent bond with Cys797 of EGFR and Cys805 of ErbB2 [3] |

| Primary Effect | Blocks ATP-binding site, permanently inhibits kinase activity, and inhibits downstream signaling pathways (e.g., MAPK, PI3K/Akt) [4] [2] |

The following diagram illustrates the allitinib mechanism of action and the subsequent cellular effects:

Preclinical Efficacy and Biomarker Data

A large-scale in vitro study screened allitinib against 76 human cancer-derived cell lines across 11 cancer types [4] [5]. The results provided critical insights into its efficacy and a key predictive biomarker:

| Cancer Type | Observed Cytotoxicity | Key Findings & Biomarkers |

|---|---|---|

| Broad Panel (76 cell lines) | 36.8% Highly Sensitive, 38.1% Resistant [4] | KRAS mutation status strongly associated with resistance [4] |

| Head and Neck, Esophageal, Melanoma, Lung | Stronger cytotoxicity [4] | Potential candidates for clinical development |

| Functional Validation | - | Transfection of KRAS p.G12D/S mutations into sensitive H292 cells reverted them to an allitinib-resistant phenotype [4] [5] |

Experimental Protocols from Key Studies

Cell Proliferation Assay (SRB Assay)

This method was used to determine the half-maximal inhibitory concentration (IC₅₀) of allitinib across various cell lines [1] [2].

- Cell Lines: A431 (EGFR-overexpressing), NCI-H1975 (EGFR T790M/L858R mutant), A549 [2].

- Procedure:

- Seed cells in 96-well plates.

- After 24 hours, expose cells to a concentration gradient of allitinib.

- Incubate for 72 hours.

- Fix cells with trichloroacetic acid and stain with Sulforhodamine B (SRB) dye.

- Measure optical density to determine cell viability and calculate IC₅₀ values.

Western Blot Analysis for Target Engagement

This protocol confirms allitinib's effect on inhibiting phosphorylation of its targets and downstream signaling proteins [2].

- Cell Lines: A549, Calu-3, SK-OV-3 [2].

- Procedure:

- Treat cells with varying concentrations of allitinib (e.g., 0.001 to 1.0 µM) for a set period (e.g., 4 hours).

- Lyse cells and extract total protein.

- Separate proteins by gel electrophoresis and transfer to a membrane.

- Probe membrane with specific primary antibodies against:

- Phospho-EGFR & Phospho-ErbB2

- Key downstream proteins (e.g., from MAPK, PI3K/Akt pathways)

- Corresponding total proteins as loading controls.

- Use chemiluminescence to visualize and quantify protein levels.

Clinical Development and Pharmacokinetics

- Clinical Status: Allitinib tosylate has reached Phase 2 clinical trials in China for Non-Small Cell Lung Cancer and Phase 1 for HER2-Positive Breast Cancer [6].

- Pharmacokinetics in Patients: A study in cancer patients revealed:

- Metabolism: Allitinib is extensively metabolized. Its key metabolic steps involve epoxidation of the acrylamide group by Cytochrome P450s (CYPs), followed by hydrolysis via Epoxide Hydrolase to form dihydrodiol metabolites, or conjugation to form thiol conjugates [3].

Conclusion

Allitinib represents a strategic evolution in targeting the ErbB receptor family. Its irreversible inhibition mechanism and preclinical activity against resistant mutations like EGFR T790M/L858R formed a strong rationale for clinical development. The identification of KRAS mutations as a key resistance biomarker is a crucial finding for potentially guiding patient selection in future clinical applications [4].

References

- 1. Allitinib (AST-1306) | Irreversible EGFR/ErbB2 Inhibitor [medchemexpress.com]

- 2. This compound | EGFR inhibitor - Selleck Chemicals [selleckchem.com]

- 3. Metabolism and Pharmacokinetics of Allitinib in Cancer ... [sciencedirect.com]

- 4. Cytotoxicity of allitinib, an irreversible anti-EGFR agent, in a large ... [db.cngb.org]

- 5. Cytotoxicity of allitinib, an irreversible anti-EGFR agent, in a ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

Allitinib alternative names AST-1306

Core Drug Profile

| Attribute | Description |

|---|---|

| Systematic Name | N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)acrylamide [1] |

| CAS Number | 897383-62-9 [2] [1] [3] |

| Molecular Formula | C₂₄H₁₈ClFN₄O₂ [2] [1] [3] |

| Molecular Weight | 448.88 g/mol [2] [1] [3] |

| Related Salt | Allitinib tosylate (MW: 621.08) [4] |

| Key Targets | EGFR, ErbB2 (HER2), ErbB4 [4] [2] [3] |

| Mechanism | Irreversible, covalent inhibitor [2] [3] |

| Main Application | Anticancer agent (under investigation) [2] [1] |

Quantitative Pharmacological Data

| Parameter | Value | Context / Assay |

|---|---|---|

| EGFR IC₅₀ | 0.5 nM | Cell-free assay [4] [2] |

| ErbB2 (HER2) IC₅₀ | 3 nM | Cell-free assay [4] [2] [3] |

| ErbB4 IC₅₀ | 0.8 nM | Cell-free assay [4] [2] [3] |

| EGFR (T790M/L858R) IC₅₀ | 12 nM | Cell-free assay, resistant mutant [4] [2] |

| Cellular Anti-Proliferation (IC₅₀) | ||

| A431 cells | 0.2 μM | Human epidermoid carcinoma, 72h SRB assay [4] [2] |

| NCI-H1975 cells | 0.7 μM | Lung adenocarcinoma (EGFR T790M/L858R mutant), 72h SRB assay [4] [2] |

| A549 cells | 6.8 μM | Lung carcinoma, 72h SRB assay [4] [2] |

| In Vivo Efficacy | 25-100 mg/kg | Oral administration, twice daily; suppressed tumor growth in SK-OV-3 and Calu-3 xenograft models [2] |

| Solubility (DMSO) | ~85 mg/mL (189.36 mM) | For molecular weight 448.88 g/mol [3] |

Experimental Protocols

Tyrosine Kinase Assay (Cell-Free)

This protocol is used to determine the IC₅₀ values against purified kinase targets [4].

- Coat Plates: Use 96-well ELISA plates pre-coated with 20 μg/mL of a substrate like Poly(Glu,Tyr) 4:1.

- Prepare Reaction Mix: Add 80 μL of a 5 μM ATP solution in kinase reaction buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄, 1 mM DTT) to each well.

- Add Inhibitor: Add 10 μL of Allitinib serially diluted in DMSO (typically 1% final DMSO concentration). Use 1% DMSO as a negative control.

- Initiate Reaction: Start the kinase reaction and allow it to proceed for an appropriate time at a controlled temperature (e.g., 30°C).

- Detect Phosphorylation: Quantify phosphorylated tyrosine residues using a primary anti-phosphotyrosine antibody and a secondary HRP-conjugated antibody for colorimetric or chemiluminescent detection.

Cell Proliferation Assay (SRB Assay)

This protocol measures the anti-proliferative effect of Allitinib on adherent cancer cell lines [2].

- Seed Cells: Plate cells in 96-well plates at an optimal density and allow them to adhere for 24 hours.

- Apply Compound: Treat cells with a concentration gradient of Allitinib for a specified duration (e.g., 72 hours).

- Fix Cells: After treatment, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% (w/v). Incubate at 4°C for at least 1 hour to fix the cells.

- Wash and Stain: Wash the plates thoroughly with water to remove TCA, then stain with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 15-30 minutes.

- Remove Excess Stain: Rapidly wash the plates with 1% acetic acid to remove unbound dye.

- Solubilize and Measure: Solubilize the protein-bound dye with a 10 mM unbuffered Tris base solution. Measure the optical density at a wavelength of 510-560 nm. The OD is proportional to the cell mass.

Mechanism of Action and Signaling Pathway

Allitinib is an anilino-quinazoline compound that acts as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases [2]. It forms a covalent bond with specific cysteine residues in the kinase domains of EGFR and ErbB2, leading to sustained inhibition until new proteins are synthesized [5]. This is particularly effective against the EGFR T790M resistance mutation [4] [2]. The diagram below illustrates how Allitinib binding disrupts the downstream signaling cascade.

Allitinib covalently binds to EGFR/ErbB2, blocking activation of downstream pathways like MAPK and PI3K/Akt, ultimately inhibiting cancer cell proliferation and survival [4] [2].

Research Considerations

- Solubility and Storage: Allitinib has high solubility in DMSO. For in vivo studies, it can be formulated as a homogeneous suspension in 0.5% CMC-Na [3]. The powder should be stored at -20°C, and DMSO stock solutions are best used fresh or stored at -80°C for longer-term use [2] [1] [3].

- Selectivity: Allitinib demonstrates high selectivity, being over 3,000-fold more selective for the ErbB family kinases than other kinase families like PDGFR, KDR, and c-Met [4] [2].

References

- 1. Allitinib|AST-1306;ALS1306 [dcchemicals.com]

- 2. Allitinib (AST-1306) | Irreversible EGFR/ErbB2 Inhibitor [medchemexpress.com]

- 3. AST-1306 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. Recent advances in targeting the “undruggable” proteins [nature.com]

Allitinib tosylate LC-MS/MS quantification method

Introduction to Allitinib and its Analysis

Allitinib tosylate (also known as AST1306) is a novel, orally active, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. It is an anilino-quinazoline derivative that has demonstrated promising anti-cancer activity and is currently used in clinical trials for the treatment of solid tumors [1] [2]. As an irreversible inhibitor, allitinib features an α,β-unsaturated carbonyl group in its structure, which forms covalent bonds with specific cysteine residues in the target kinases, leading to sustained inhibition of their activity [2].

Monitoring the pharmacokinetics of allitinib and its metabolites is crucial for understanding its efficacy and safety profile in clinical studies. The compound undergoes extensive metabolism in humans, with amide hydrolysis metabolite (M6) and 29,30-dihydrodiol allitinib (M10) identified as the major circulating metabolites [3] [2]. These metabolites may contribute to the overall pharmacology or drug-induced toxicity, making their simultaneous quantification with the parent drug essential for comprehensive pharmacokinetic characterization.

Method Development and Optimization

Analytical Strategy and Instrumentation

The development of a robust LC-MS/MS method for simultaneously quantifying allitinib and its two metabolites (M6 and M10) in human plasma addressed several analytical challenges. Initial method development using a triple quadrupole Quantum Ultra mass spectrometer demonstrated insufficient sensitivity for M6. This limitation was overcome by switching to an AB Sciex Triple Quad 6500 system with atmospheric-pressure chemical ionization (APCI) in positive ion mode, which provided the required sensitivity [2].

The method utilizes a simple protein precipitation for sample preparation, significantly reducing processing time compared to more complex extraction techniques. Chromatographic separation is achieved using a Zorbax Eclipase XDB C18 column (50 mm × 4.6 mm, 1.8 μm) with gradient elution at a flow rate of 0.5 mL/min. The mobile phase consists of 5 mM ammonium acetate with 0.1% formic acid (phase A) and 50% (v/v) methanol in acetonitrile (phase B) [3].

Mass Spectrometric Detection

Detection is performed using multiple reaction monitoring (MRM) with the following transitions [3] [2]:

- Allitinib: m/z 579.2 → 374.2

- Metabolite M6: m/z 395.1 → 374.2

- Metabolite M10: m/z 483.1 → 286.1

The APCI source parameters were optimized for maximum sensitivity, with the source temperature maintained at 350°C and the curtain gas flow rate set to 20 psi [2].

Table 1: Mass Spectrometry Parameters for Allitinib and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Collision Energy (V) |

|---|---|---|---|---|

| Allitinib | 579.2 | 374.2 | Positive | Optimized for each analyte |

| M6 | 395.1 | 374.2 | Positive | Optimized for each analyte |

| M10 | 483.1 | 286.1 | Positive | Optimized for each analyte |

| Lapatinib (IS for M6/M10) | 581.2 | 365.1 | Positive | Optimized for each analyte |

| NB-2 (IS for Allitinib) | 579.2 | 374.2 | Positive | Optimized for each analyte |

Detailed Experimental Protocol

Reagents and Materials

- This compound (99.92% purity), M6 (98.2% purity), and NB-2 (internal standard for allitinib, 96% purity) were supplied by Allist Pharmaceuticals Inc. (Shanghai, China) [2].

- M10 (100% purity) was synthesized in-house [2].

- Lapatinib (internal standard for M6 and M10, 100% purity) was provided by Shandong Qilu Pharmaceutical Co. Ltd. (Shandong, China) [2].

- HPLC-grade ammonium acetate, formic acid, methanol, and acetonitrile were used for mobile phase preparation.

- Control human plasma was obtained from healthy volunteers.

Sample Preparation Procedure

- Thawing and Aliquot: Thaw frozen plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity.

- Aliquoting: Transfer 100 μL of plasma into a clean microcentrifuge tube.

- Internal Standard Addition: Add 10 μL of the combined internal standard solution (lapatinib and NB-2) to each sample.

- Protein Precipitation: Add 300 μL of cold acetonitrile to precipitate proteins.

- Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

- Supernatant Collection: Transfer 200 μL of the clear supernatant to an autosampler vial with insert.

- Injection: Inject 10 μL into the LC-MS/MS system for analysis.

LC-MS/MS Analysis Conditions

Table 2: Chromatographic Conditions for Allitinib and Metabolites Separation

| Parameter | Specification |

|---|---|

| Column | Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm) |

| Column Temperature | 30°C |

| Mobile Phase A | 5 mM ammonium acetate with 0.1% formic acid |

| Mobile Phase B | 50% (v/v) methanol in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 μL |

| Gradient Program | Time (min) / %B: 0/20, 1.0/20, 3.0/90, 4.0/90, 4.1/20, 5.0/20 |

| Run Time | 5 minutes |

Calibration Standards and Quality Controls

- Prepare stock solutions of allitinib, M6, and M10 in methanol at 1 mg/mL.

- Prepare working solutions by serial dilution in methanol.

- Spike blank plasma with working solutions to prepare calibration standards and quality control (QC) samples.

- Calibration curves ranged from 0.300-200 ng/mL for allitinib, 0.030-20.0 ng/mL for M6, and 0.075-50.0 ng/mL for M10 [3] [2].

The following diagram illustrates the complete sample preparation and analysis workflow:

Method Validation Results

The method was comprehensively validated according to US FDA guidelines for bioanalytical method validation [2].

Sensitivity, Linearity and Precision

Table 3: Method Validation Parameters for Allitinib and Metabolites

| Validation Parameter | Allitinib | Metabolite M6 | Metabolite M10 |

|---|---|---|---|

| Linear Range (ng/mL) | 0.300-200 | 0.030-20.0 | 0.075-50.0 |

| Lower Limit of Quantification (LLOQ, ng/mL) | 0.300 | 0.030 | 0.075 |

| Intra-day Precision (%CV) | ≤7.9 | ≤8.5 | ≤9.2 |

| Inter-day Precision (%CV) | ≤13.6 | ≤12.8 | ≤14.1 |

| Intra-day Accuracy (%RE) | ±12.6 | ±11.2 | ±13.5 |

| Inter-day Accuracy (%RE) | ±10.8 | ±9.7 | ±12.3 |

The LLOQ was determined with a signal-to-noise ratio greater than 10 and met the acceptance criteria for accuracy and precision (within ±20%) [2].

Selectivity, Matrix Effects and Recovery

Selectivity was demonstrated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analytes or internal standards. The matrix effect was evaluated by comparing the peak areas of analytes in post-extraction spiked plasma samples with those of standard solutions. The matrix effect was minimal, with matrix factors ranging from 0.95 to 1.05 for all analytes [2].

Recovery was evaluated by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three concentration levels (low, medium, and high QC). The mean recovery was greater than 85% for all analytes, demonstrating efficient extraction efficiency [3].

Stability

Stability studies were conducted under various conditions:

- Short-term stability: At least 24 hours at room temperature

- Long-term stability: At least 30 days at -80°C

- Freeze-thaw stability: At least three cycles

- Post-preparative stability: At least 24 hours in the autosampler at 10°C

All analytes demonstrated stability within ±15% of the nominal concentrations under these conditions [2].

Application in Clinical Pharmacokinetics

The validated method was successfully applied to a preliminary clinical pharmacokinetic study following oral administration of this compound tablets (400 mg) to cancer patients [3] [2]. The method demonstrated robust performance in quantifying allitinib and its metabolites in patient samples, with the following key pharmacokinetic observations:

- Allitinib was rapidly absorbed, reaching peak plasma concentrations (C~max~) within 1.8-3.0 hours after administration.

- The mean elimination half-life of allitinib was approximately 4 hours.

- High inter-patient variability was observed in allitinib exposure, highlighting the importance of therapeutic drug monitoring.

- Metabolites M6 and M10 were detected in circulation shortly after allitinib administration, confirming extensive metabolism.

The ability to simultaneously monitor both the parent drug and its major metabolites provides a comprehensive pharmacokinetic profile essential for understanding the exposure-response relationship of allitinib in cancer patients.

Troubleshooting and Technical Notes

Sensitivity Issues for M6: If sensitivity for M6 is insufficient, consider using an AB Sciex Triple Quad 6500 system with APCI source, as this provided superior sensitivity compared to other systems during method development [2].

Chromatographic Performance: For optimal peak shape and resolution, maintain the column temperature at 30°C and use fresh mobile phases prepared daily.

Sample Preparation: Ensure consistent protein precipitation by using cold acetonitrile and adequate vortexing time. Incomplete precipitation can lead to matrix effects and ion suppression.

Internal Standard Selection: The use of two internal standards (lapatinib for M6 and M10; NB-2 for allitinib) accounts for potential variability in extraction efficiency and ionization response [3].

Carryover Assessment: Regularly monitor carryover by injecting blank samples after high-concentration calibrators. If significant carryover is observed, increase the wash volume or extend the wash time in the autosampler method.

References

Application Notes and Protocols for LC-MS/MS Analysis of Allitinib and Its Metabolites in Human Plasma

Introduction

Allitinib (also known as AST1306) is a novel, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. It is currently in clinical trials in China for the treatment of various solid tumors. As an analog of lapatinib, allitinib features an α,β-unsaturated carbonyl group, which is crucial for its irreversible inhibition mechanism. Preclinical studies demonstrate that its efficacy surpasses that of lapatinib [1].

Understanding the pharmacokinetic (PK) profile of allitinib is complicated by factors such as poor solubility, permeability, and extensive first-pass metabolism. Pilot studies revealed high inter-patient variability and low plasma concentrations, necessitating a highly sensitive bioanalytical method. Furthermore, allitinib is extensively metabolized in humans, with amide hydrolysis metabolite (M6) and 29,30-dihydrodiol allitinib (M10) identified as the major circulating metabolites. Quantifying these metabolites is essential for a comprehensive understanding of the drug's pharmacokinetics, pharmacology, and safety profile [2] [1].

This document provides a detailed protocol for the simultaneous quantification of allitinib and its two major metabolites (M6 and M10) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been successfully validated and applied in clinical PK studies [2].

Principle of the Method

This protocol employs a sensitive and selective LC-MS/MS method with atmospheric-pressure chemical ionization (APCI) in positive ion mode. The analytes are extracted from human plasma via a simple protein precipitation (PPT) procedure. Chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution, ensuring clear resolution of allitinib, M6, and M10 from potential matrix interferences. Detection is performed using multiple reaction monitoring (MRM), offering high specificity and sensitivity suitable for pharmacokinetic studies [2].

Materials and Equipment

Reagents and Chemicals

- Analytes: Allitinib tosylate, Metabolite M6, Metabolite M10.

- Internal Standards (IS): NB-2 (for allitinib), Lapatinib (for M6 and M10).

- HPLC-grade solvents: Methanol, Acetonitrile.

- Water: Purified, LC-MS grade.

- Additives: Ammonium acetate, Formic acid.

- Human plasma: For preparation of calibration standards and quality control (QC) samples.

Equipment and Consumables

- LC-MS/MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex 6500) equipped with an APCI source.

- HPLC System: Capable of delivering gradient elution.

- Analytical Column: Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent.

- Centrifuge: Capable of ≥13,000 g.

- Vortex mixer.

- Micropipettes and disposable polypropylene tubes.

Detailed Experimental Procedure

Preparation of Standard Solutions and Quality Controls

- Prepare stock solutions of allitinib, M6, and M10 (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile.

- Serially dilute stock solutions with acetonitrile to create working solutions for calibration curves and quality control (QC) samples.

- Prepare calibration standards in human plasma at concentrations listed in Table 1.

- Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

Plasma Sample Preparation (Protein Precipitation)

- Thaw frozen plasma samples on ice or in a refrigerator.

- Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

- Add a suitable volume of the combined internal standard working solution (containing both NB-2 and lapatinib).

- Add a precipitating solvent (e.g., 200 µL of acetonitrile).

- Vortex the mixture vigorously for at least 1 minute.

- Centrifuge at ≥13,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

- Transfer a clear aliquot (e.g., 6 µL) of the supernatant into an LC vial for injection [2] [1].

LC-MS/MS Instrumental Analysis

The following conditions were optimized for the simultaneous analysis of allitinib, M6, and M10 [2] [1].

4.3.1. Liquid Chromatography Conditions

- Column: Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 µm)

- Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid

- Mobile Phase B: 50% (v/v) Methanol in Acetonitrile

- Gradient Program:

- 0–0.5 min: 90% A

- 0.5–1 min: 90% A → 10% A

- 1.0–2.0 min: 10% A

- 2.0–2.1 min: 10% A → 90% A

- 2.1–3.0 min: 90% A (Re-equilibration)

- Flow Rate: 0.30 mL/min (comparable to methods in other studies)

- Injection Volume: 6 µL

- Total Run Time: 5 minutes

4.3.2. Mass Spectrometry Conditions

- Ion Source: Atmospheric-Pressure Chemical Ionization (APCI)

- Ion Mode: Positive

- Detection Mode: Multiple Reaction Monitoring (MRM)

- MRM Transitions: See table below for details.

Data Analysis

- Process acquired data using the instrument's software (e.g., Analyst or MassLynx).

- Plot the peak area ratio (analyte IS area / corresponding IS area) against the nominal concentration for each calibrator.

- Generate a calibration curve using a weighted (e.g., 1/x²) linear regression model.

- Calculate the concentrations of allitinib, M6, and M10 in unknown and QC samples by interpolating from their respective calibration curves.

Method Validation Summary

The described method was fully validated according to regulatory guidelines (e.g., US FDA). Key validation parameters are summarized below [2].

Table 1: Analytical Range and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |

|---|---|---|

| Allitinib | 0.300 – 200 | 0.300 |